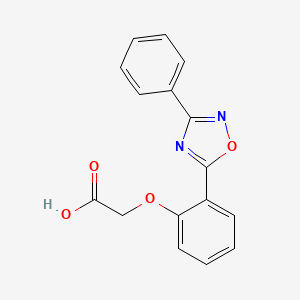
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, also known as POAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth.
Biochemical and Physiological Effects:
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been shown to exhibit a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. In addition, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has also been shown to exhibit antioxidant and neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that exhibit similar effects. However, one of the main limitations of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, including the development of new drugs for the treatment of pain, inflammation, and cancer. In addition, further research is needed to fully understand the mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid and to identify potential side effects and limitations of its use. Finally, there is also potential for the development of new methods for synthesizing 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid that are more efficient and cost-effective than the current methods.
Méthodes De Synthèse
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 3-phenyl-1,2,4-oxadiazol-5-amine with 2-bromoanisole, followed by the reaction of the resulting product with chloroacetic acid. The final step involves the hydrolysis of the ester group to yield 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid.
Applications De Recherche Scientifique
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been extensively studied for its potential applications in various scientific fields. In the field of medicine, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In addition, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14(20)10-21-13-9-5-4-8-12(13)16-17-15(18-22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSORKRQXJAYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

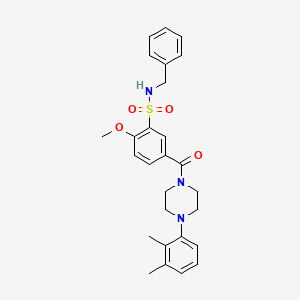

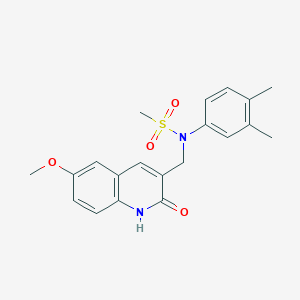
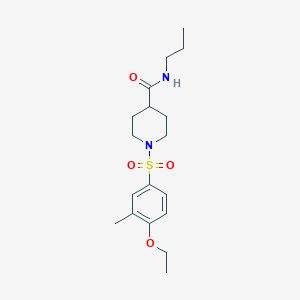
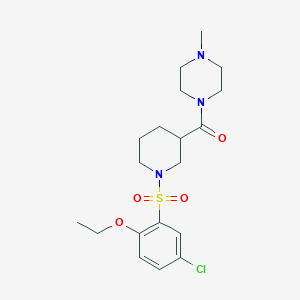







![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)
